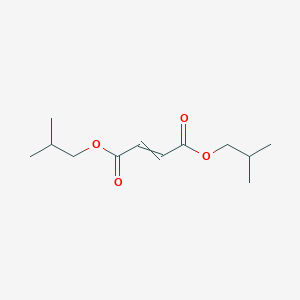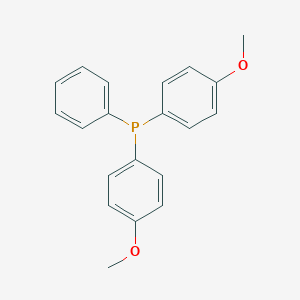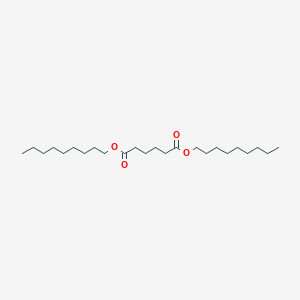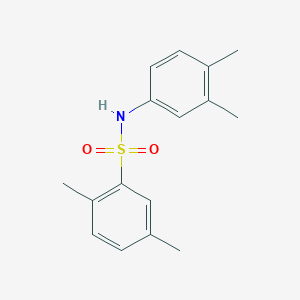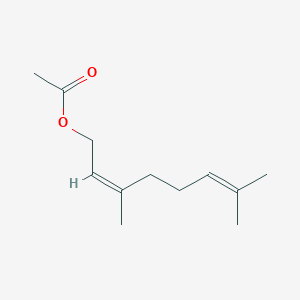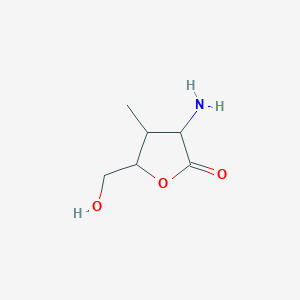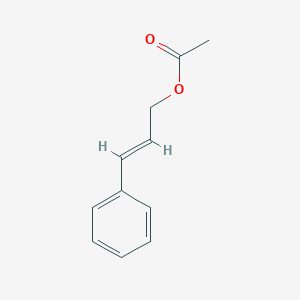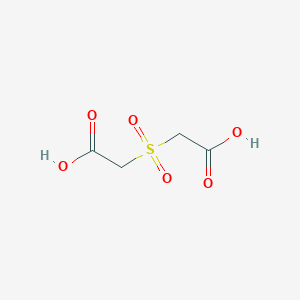
磺酰基二乙酸
描述
Synthesis Analysis
The synthesis of compounds related to sulfonyldiacetic acid involves the reaction of specific precursors like 4-amino-3-methylthio-5-oxo-6-R-4,5-dihydro-1,2,4-triazines with arylsulfonylacetonitriles, leading to the formation of geminal sulfones where the heterocyclic ring is directly bound to the sulfur atoms of the sulfonyl groups (Britsun et al., 2003). This method highlights the versatility in synthesizing sulfonyl-containing heterocycles.
Molecular Structure Analysis
Structural analysis of sulfonyldiacetic acid derivatives has been conducted through crystallography and molecular modeling studies. For example, acyclic sulfur−nitrogen compounds have been synthesized, including bis((trifluoromethyl)sulfonyl)amine, showcasing the importance of electron delocalization from nitrogen to sulfur, which significantly impacts the molecular structure and properties (Haas et al., 1996).
Chemical Reactions and Properties
Sulfonyldiacetic acid and its derivatives undergo a range of chemical reactions, including selective oxidation processes that enable the synthesis of sulfonyl compounds. These reactions demonstrate the compound's ability to form complex structures and bind metal ions, which is crucial for its potential applications in materials science and catalysis (Morohashi et al., 2001).
Physical Properties Analysis
The physical properties of sulfonyldiacetic acid derivatives are influenced by their molecular structure. For instance, the electron delocalization observed in certain sulfonyl compounds affects their bond lengths and angles, which in turn influences their physical properties such as solubility, boiling point, and melting point. These properties are crucial for determining the compound's suitability for various applications.
Chemical Properties Analysis
The chemical properties of sulfonyldiacetic acid derivatives, such as reactivity and stability, are closely related to their structural features. The presence of sulfonyl groups contributes to their reactivity towards nucleophilic substitution reactions, oxidation, and reduction processes. Understanding these chemical properties is essential for exploring the compound's potential in synthetic chemistry and its application in producing pharmaceuticals, agrochemicals, and materials (He et al., 2020).
科学研究应用
Summary of the Application
Sulfonyldiacetic acid is used as a synthetic intermediate in the preparation of a new class of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles). These compounds have been tested for their antioxidant activity .
Methods of Application
The compounds were prepared from the synthetic intermediates sulfonyldiacetic acid, arylsulfonylacetic acid hydrazide, and arylaminosulfonylacetic acid hydrazide using simple and versatile synthetic methodologies .
Results or Outcomes
Among all the tested compounds, methyl-substituted bis (oxadiazoles) were found to be potential antioxidant agents. It was also observed that sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) showed comparatively higher antioxidant activity than sulfone-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) .
2. Heterogeneous Acid-Catalyzed Organic Transformations
Summary of the Application
Sulfonyldiacetic acid derivatives bonded to inorganic supports have been used in the acceleration of organic transformations .
Methods of Application
The sulfonic acid derivatives are immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, KIT-6, ZSM-5, MCM-41, bentonite, boehmite, clay, and other inorganic supports via an organic linker .
Results or Outcomes
The use of these inorganic supports in the acceleration of organic transformation has been discussed in detail. The review aims to provide an overview of the recent developments in the field of heterogenizing homogeneous catalysts with a particular emphasis on the reaction scope and advantages of heterogeneous solid acid catalysts .
3. Synthesis of Sulfones
Summary of the Application
Sulfonyldiacetic acid is used as a synthetic intermediate in the synthesis of sulfones. Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials .
Methods of Application
Sulfones are synthesized from sulfonyldiacetic acid using various methods such as oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and other miscellaneous methods .
Results or Outcomes
The synthesis of sulfones has found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers. The sulfone group can be employed as a temporary modulator of chemical reactivity .
4. Preparation of Sulfonic Acid Derivatives Bonded to Inorganic Supports
Summary of the Application
Sulfonyldiacetic acid derivatives bonded to inorganic supports have been used in the preparation of sulfonic acid derivatives. These derivatives have found applications in the acceleration of organic transformations .
Methods of Application
The sulfonic acid derivatives are immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, KIT-6, ZSM-5, MCM-41, bentonite, boehmite, clay, and other inorganic supports via an organic linker .
Results or Outcomes
The use of these inorganic supports in the acceleration of organic transformation has been discussed in detail. The review aims to provide an overview of the recent developments in the field of heterogenizing homogeneous catalysts with a particular emphasis on the reaction scope and advantages of heterogeneous solid acid catalysts .
5. Synthesis of Organosulfur Compounds
Summary of the Application
Sulfonyldiacetic acid is used as a synthetic intermediate in the synthesis of organosulfur compounds. Organosulfur compounds are important building blocks in the construction of biological active molecules or functional materials .
Methods of Application
Organosulfur compounds are synthesized from sulfonyldiacetic acid using various methods such as oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and other miscellaneous methods .
Results or Outcomes
The synthesis of organosulfur compounds has found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers. The sulfone group can be employed as a temporary modulator of chemical reactivity .
6. Preparation of Sulfonic Acid-Based Inorganic Supports
Summary of the Application
Sulfonyldiacetic acid derivatives bonded to inorganic supports have been used in the preparation of sulfonic acid-based inorganic supports. These supports have found applications in the acceleration of organic transformations .
Methods of Application
The sulfonic acid derivatives are immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, KIT-6, ZSM-5, MCM-41, bentonite, boehmite, clay, and other inorganic supports via an organic linker .
Results or Outcomes
The use of these inorganic supports in the acceleration of organic transformation has been discussed in detail. The review aims to provide an overview of the recent developments in the field of heterogenizing homogeneous catalysts with a particular emphasis on the reaction scope and advantages of heterogeneous solid acid catalysts .
安全和危害
While specific safety data for Sulfonyldiacetic Acid is not available, it is generally recommended to handle all chemicals with appropriate safety measures. This includes wearing protective clothing and eye protection, and ensuring adequate ventilation .
Relevant Papers
The relevant papers for Sulfonyldiacetic Acid include studies on the synthesis of sulfonyl fluorides from sulfonic acids , and the antioxidant activity of a new class of sulfone/sulfonamide-linked bis (oxadiazoles), bis (thiadiazoles), and bis (triazoles) prepared from synthetic intermediates including sulfonyldiacetic acid .
属性
IUPAC Name |
2-(carboxymethylsulfonyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6S/c5-3(6)1-11(9,10)2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYRPTWUNMHTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294054 | |
| Record name | Sulfonyldiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfonyldiacetic acid | |
CAS RN |
123-45-5 | |
| Record name | Sulfonyldiacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfonyldiacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonyldiacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfonyldiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alkylnaphthalenesulfonate sodium salt, formaldehyde polymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFONYLDIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6Q6X09W62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




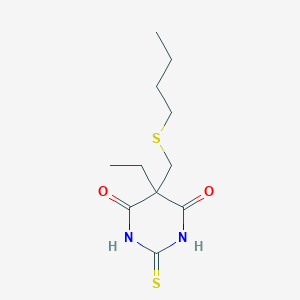
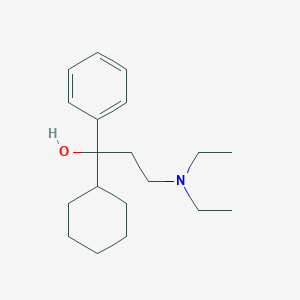
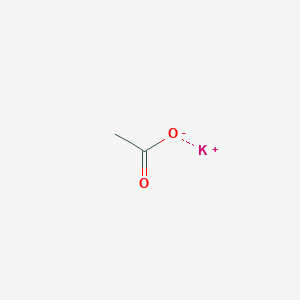
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
![Spiro[4.5]decane](/img/structure/B86366.png)
